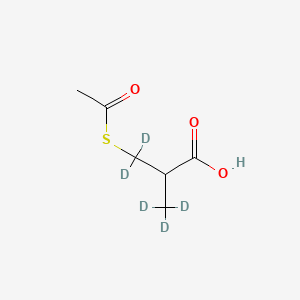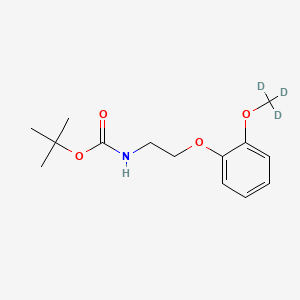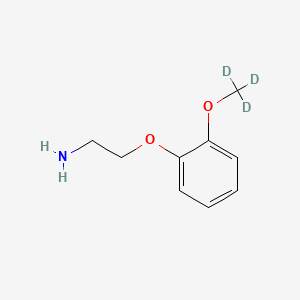
5-O-Desmethyl Omeprazole-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-Desmethyl Omeprazole-d3 is a stable analog of the proton pump inhibitor omeprazole. It is used in lab experiments to study the biochemical and physiological effects of omeprazole. This compound has several advantages over omeprazole, including increased stability, improved solubility, and improved selectivity. It is also a metabolite of Omeprazole .
Molecular Structure Analysis
The molecular formula of 5-O-Desmethyl Omeprazole-d3 is C16H17N3O3S . The compound is a sulfoxide and a member of benzimidazoles .
Scientific Research Applications
Enantioselective Quantification in Human Serum
5-O-Desmethyl Omeprazole-d3 is significant in the enantioselective quantification of omeprazole and its metabolites in human serum. The chiral HPLC-atmospheric pressure photoionization tandem mass spectrometry method is crucial for assessing omeprazole metabolism, including 5-O-Desmethyl Omeprazole, by different cytochrome P450 enzymes. This has applications in pharmacokinetic and pharmacodynamic studies (Martens-Lobenhoffer et al., 2007).
Metabolic Pathway Investigation
The metabolites of omeprazole, including 5-O-Desmethyl Omeprazole, play a critical role in understanding drug-drug interactions, especially in evaluating the inhibition of cytochromes CYP2C19 and CYP3A4. Understanding the contributions of these metabolites to interactions has implications for therapeutic drug monitoring and predicting drug interactions (Shirasaka et al., 2013).
Cytochrome P450 Isoforms Identification
5-O-Desmethyl Omeprazole assists in identifying human liver cytochrome P450 isoforms mediating omeprazole metabolism. This provides insights into the metabolic pathways of omeprazole and the role of different cytochrome P450 isoforms in these pathways. Such information is critical for precision medicine and drug development (Andersson et al., 1993).
Stereoselective Metabolism Studies
Studies on 5-O-Desmethyl Omeprazole contribute to understanding the stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. This knowledge is essential for developing more effective and safer drug formulations by considering the stereoselective properties of drugs (Abelö et al., 2000).
Pharmacokinetic Profiling
5-O-Desmethyl Omeprazole is key in the pharmacokinetic profiling of omeprazole. It helps in understanding the drug's absorption, distribution, metabolism, and excretion, which is fundamental in optimizing dosing regimens and minimizing adverse effects (Kanazawa et al., 2003).
Mechanism of Action
Target of Action
The primary target of 5-O-Desmethyl Omeprazole-d3, a metabolite of Omeprazole, is the H+/K+ ATPase enzyme , also known as the proton pump . This enzyme is expressed in high quantities by the parietal cells of the stomach .
Mode of Action
5-O-Desmethyl Omeprazole-d3, like Omeprazole, is a proton pump inhibitor (PPI) . It suppresses gastric basal and stimulated acid secretion by inhibiting the parietal cell H+/K+ ATP pump . This inhibition prevents the movement of hydrogen ions into the stomach, thereby reducing the production of gastric acid .
Biochemical Pathways
The compound affects the biochemical pathway involving the cytochrome P450 enzymes CYP2C19 and CYP3A4 . These enzymes convert the compound to the hydroxy and 5-O-desmethyl metabolites (CYP2C19) and sulphone metabolite (CYP3A4) .
Pharmacokinetics
The pharmacokinetics of 5-O-Desmethyl Omeprazole-d3 involves several stages:
- Absorption : The compound is rapidly absorbed .
- Distribution : It is 97% bound to plasma proteins .
- Metabolism : The compound is primarily metabolized by CYP2C19 and to a lesser extent by CYP3A4 to hydroxy, desmethyl, and sulfone metabolites .
- Excretion : After a single oral dose, negligible amounts of unchanged drug are excreted in urine .
The pharmacokinetics of the compound results in a higher area under the concentration-time curve (AUC) after administration of the same dose .
Result of Action
The inhibition of the proton pump by 5-O-Desmethyl Omeprazole-d3 leads to a decrease in gastric acid secretion . This results in an increase in gastric pH, providing relief from conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .
properties
IUPAC Name |
2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXDTVZNDQKCOS-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=NC=C1C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)